

In-Depth Technical Guide to SDZ281-977: A Potent Antimitotic Agent

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Compound of Interest

Compound Name: SDZ281-977

Cat. No.: B1680939

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Executive Summary

SDZ281-977, also known as SDZ-LAP 977, is a synthetic derivative of Lavendustin A. Initially investigated as a potential Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, subsequent research has revealed its primary mechanism of action as a potent antimitotic agent. Contrary to its structural origins, **SDZ281-977** does not inhibit EGFR tyrosine kinase in cell-free assays. Instead, it exerts its potent antiproliferative effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This technical guide provides a comprehensive overview of **SDZ281-977**, including its suppliers, purchasing information, mechanism of action, quantitative data on its biological activity, and detailed experimental protocols.

Sourcing and Procurement of SDZ281-977

SDZ281-977 is available from several commercial suppliers for research purposes. It is crucial to source this compound from reputable vendors to ensure purity and consistency for experimental studies.

Table 1: Prominent Suppliers of **SDZ281-977**

Supplier	Product Number (Example)	Purity	Available Quantities
MedChemExpress	HY-101756	>98% (HPLC)	1 mg, 5 mg, 10 mg, 25 mg, 50 mg
AOBIOUS	aob16866	>98% (HPLC)	5 mg, 10 mg, 50 mg, 100 mg
Amsbio	AMS.T16866	Not specified	5 mg
TargetMol	T16866	Not specified	1 mg, 5 mg, 10 mg, 50 mg, 100 mg
Shanghai Macklin Biochemical Co., Ltd.	S829775	Not specified	1 mg, 5 mg

Note: Product numbers, available quantities, and purity specifications are subject to change. Please refer to the respective supplier's website for the most current information.

Purchasing Considerations:

- CAS Number: The Chemical Abstracts Service (CAS) registry number for **SDZ281-977** is 150779-71-8.
- Synonyms: This compound is also commonly referred to as SDZ-LAP 977.
- Purity: For in vitro and in vivo studies, it is imperative to use a high-purity grade of **SDZ281-977**, typically >98% as determined by High-Performance Liquid Chromatography (HPLC).
- Solubility: **SDZ281-977** is soluble in DMSO.[1] For in vivo studies, specific solvent formulations are required.[2]
- Storage: The compound should be stored at -20°C for long-term stability.

Mechanism of Action: An Antimitotic Agent

While initially synthesized as a derivative of the EGFR inhibitor Lavendustin A, the primary antiproliferative mechanism of **SDZ281-977** is not through the inhibition of EGFR tyrosine

kinase.[3] Instead, it functions as a potent antimitotic agent by disrupting the formation and function of microtubules.[4][5]

The proposed mechanism involves the binding of **SDZ281-977** to tubulin, the protein subunit of microtubules, at or near the colchicine-binding site.[5][6] This interaction inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By inhibiting tubulin polymerization, **SDZ281-977** disrupts the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[4][7] Prolonged arrest at this checkpoint ultimately triggers apoptosis, or programmed cell death.



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Figure 1: Proposed Signaling Pathway for **SDZ281-977**-Induced Mitotic Arrest.

Quantitative Biological Data

SDZ281-977 has demonstrated potent antiproliferative activity against a range of human cancer cell lines in vitro and antitumor efficacy in vivo.

Table 2: In Vitro Antiproliferative Activity of **SDZ281-977**

Cell Line	Cancer Type	IC50 (μM)	Reference
A431	Vulvar Carcinoma	0.21	[2]
MIA PaCa-2	Pancreatic Tumor	0.29	[2]
MDA-MB-231	Breast Carcinoma	0.43	[2]
HaCaT	Human Keratinocytes	0.047	[2]

Table 3: In Vivo Antitumor Efficacy of **SDZ281-977** in Nude Mice Bearing A431 Tumors

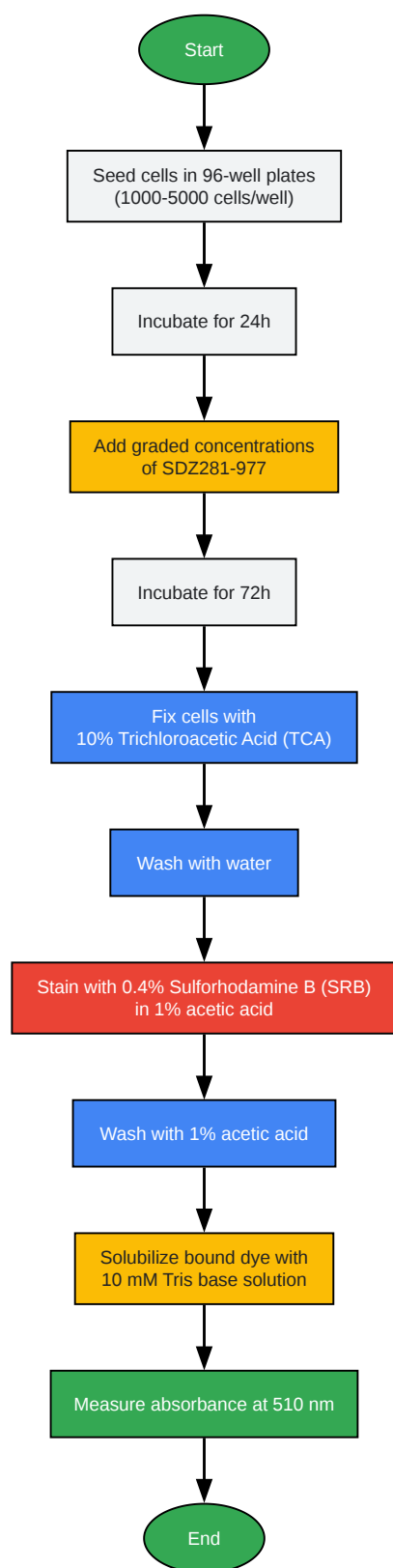
Administration Route	Dosage	Treatment Duration	Tumor Growth Inhibition	Reference
Intravenous (i.v.)	1-10 mg/kg	4 weeks	Dose-dependent	[2]
Oral (p.o.)	30 mg/kg	3 weeks	54%	[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving **SDZ281-977**.

In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is adapted for adherent cell lines to determine the IC50 of **SDZ281-977**.



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Figure 2: Workflow for the Sulforhodamine B (SRB) Cell Proliferation Assay.

Methodology:

- **Cell Seeding:** Plate adherent cells in 96-well plates at a density of 1,000-5,000 cells per well in a final volume of 100 μ L of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **Drug Treatment:** Prepare a serial dilution of **SDZ281-977** in culture medium. Add 100 μ L of the drug solutions to the respective wells, resulting in a final volume of 200 μ L. Include vehicle control wells (e.g., DMSO).
- **Incubation:** Incubate the plates for 72 hours under the same conditions.
- **Fixation:** Gently add 50 μ L of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10% TCA) and incubate for 1 hour at 4°C.
- **Washing:** Wash the plates five times with deionized water and allow them to air dry completely.
- **Staining:** Add 100 μ L of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- **Washing:** Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
- **Solubilization:** Add 200 μ L of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- **Measurement:** Measure the absorbance at 510 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Antitumor Study in Nude Mice

This protocol outlines the general procedure for assessing the antitumor activity of **SDZ281-977** in a xenograft mouse model.

Methodology:

- Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old.
- Tumor Cell Implantation: Subcutaneously inject 5×10^6 A431 human vulvar carcinoma cells in 100 μ L of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
- Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
- Drug Preparation and Administration:
 - Intravenous (i.v.): Dissolve **SDZ281-977** in a suitable vehicle such as a mixture of PEG300, Tween 80, citric acid, and ethanol, further diluted with saline.[2] Administer the drug via tail vein injection at the desired dosages (e.g., 1, 3, 10 mg/kg) 3-4 times per week.
 - Oral (p.o.): Formulate **SDZ281-977** in an appropriate oral gavage vehicle.[2] Administer the drug daily at the desired dosage (e.g., 30 mg/kg).
- Control Group: Administer the vehicle alone to the control group following the same schedule and route as the treatment groups.
- Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Endpoint: Continue the experiment for the specified duration (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis.
- Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

SDZ281-977 is a valuable research tool for studying the mechanisms of mitosis and for the development of novel antimitotic cancer therapies. Its well-defined mechanism of action, centered on the inhibition of tubulin polymerization, and its demonstrated in vitro and in vivo

efficacy make it a compound of significant interest to the cancer research community. This guide provides the foundational technical information required for researchers to effectively source, handle, and utilize **SDZ281-977** in their experimental workflows. It is crucial for investigators to consult the primary literature and supplier datasheets for the most detailed and up-to-date information.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Structure-activity relationship studies on a novel class of antiproliferative agents derived from Lavendustin A. Part I: Ring A modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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